5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
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Overview
Description
5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a methoxy group at the 5-position and a methyl group at the 3-position. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the methoxy and methyl substitutions.
5-Methoxy-imidazo[4,5-b]pyridine: Similar structure but lacks the methyl group.
3-Methyl-imidazo[4,5-b]pyridine: Similar structure but lacks the methoxy group.
Uniqueness
5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C8H9N3O2 |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
5-methoxy-3-methyl-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C8H9N3O2/c1-11-7-5(9-8(11)12)3-4-6(10-7)13-2/h3-4H,1-2H3,(H,9,12) |
InChI Key |
AGACHQOOYWLVHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=N2)OC)NC1=O |
Origin of Product |
United States |
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